molecular formula C9H8Br2O3 B13085434 2,5-Dibromo-3,4-dimethoxybenzaldehyde

2,5-Dibromo-3,4-dimethoxybenzaldehyde

Cat. No.: B13085434
M. Wt: 323.97 g/mol
InChI Key: FZKNQQXVLMTLAW-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2 and 5 positions, and two methoxy groups are substituted at the 3 and 4 positions on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-dimethoxybenzaldehyde typically involves the bromination of 3,4-dimethoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactors, efficient mixing, and temperature control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-3,4-dimethoxybenzaldehyde is unique due to the specific positioning of its bromine and methoxy groups, which influence its reactivity and applications. The presence of both bromine and methoxy groups enhances its versatility in organic synthesis and its potential biological activity .

Properties

Molecular Formula

C9H8Br2O3

Molecular Weight

323.97 g/mol

IUPAC Name

2,5-dibromo-3,4-dimethoxybenzaldehyde

InChI

InChI=1S/C9H8Br2O3/c1-13-8-6(10)3-5(4-12)7(11)9(8)14-2/h3-4H,1-2H3

InChI Key

FZKNQQXVLMTLAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1OC)Br)C=O)Br

Origin of Product

United States

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